molecular formula C15H18N2OS2 B2936795 N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 899983-08-5

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2936795
CAS No.: 899983-08-5
M. Wt: 306.44
InChI Key: CVGNOJXDDVLOPK-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide is a synthetic chemical scaffold designed for research and development, integrating two pharmacologically significant motifs: a benzo[d]thiazole core and a cyclohexanecarboxamide linker. The benzothiazole nucleus is a privileged structure in medicinal and agricultural chemistry, known for its diverse biological activities . Researchers are investigating similar compounds for their potent antitumor properties against a broad spectrum of cancer cell lines, including mammary, ovarian, colon, and renal cancers, through mechanisms that may involve the inhibition of key enzymes like carbonic anhydrase . Furthermore, this structural class demonstrates significant potential in infectious disease research, with closely related heterocyclic amides exhibiting promising antimycobacterial activity . Beyond biomedical applications, the benzothiazole scaffold is also a key intermediate in the discovery of novel agrochemicals, serving as a foundation for developing compounds with documented antibacterial and fungicidal activities against various plant pathogens . The specific 4-(methylthio) substitution on the benzothiazole ring may influence the compound's electronic properties and bioavailability, making it a subject of interest for structure-activity relationship (SAR) studies. This product is intended solely to support such investigative work in these fields.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGNOJXDDVLOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new drugs.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known cytotoxic activities of thiazole derivatives.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structural analogs are differentiated by variations in the thiazole ring substituents, carboxamide linker, and appended functional groups. Key examples include:

Compound Core Structure Key Substituents Synthetic Pathway
N-(4-(Methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide Benzo[d]thiazole 4-(Methylthio), 2-(cyclohexanecarboxamide) Coupling of benzo[d]thiazol-2-amine with cyclohexanecarboxylic acid derivatives
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (72) Thiazole 5-(4-(Methylthio)benzoyl), 2-(cyclopropanecarboxamide), 4-(4-methoxyphenyl) Amide coupling using EDCI/HOBt
N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide Benzo[d]thiazole 4-(Methylthio), 2-(benzo[f]chromene-2-carboxamide) Similar coupling methods with chromene-carboxylic acid derivatives

Key Observations :

  • Lipophilicity : The methylthio group in all three compounds enhances logP values, favoring passive diffusion across biological membranes .
  • Rigidity : Cyclohexane and cyclopropane moieties reduce rotatable bonds (≤10), aligning with Veber’s rules for oral bioavailability .
  • Synthetic Flexibility : Amide coupling (e.g., EDCI/HOBt) is a common strategy, enabling modular substitution .
Pharmacokinetic and Pharmacodynamic Comparisons
Parameter This compound Compound 72 Benzo[f]chromene Analog
Molecular Weight (g/mol) ~335 (estimated) 479.5 418.5
Rotatable Bonds ~4 (cyclohexane reduces flexibility) ~8 (cyclopropane and benzoyl groups add rigidity) ~6 (chromene core)
Polar Surface Area (Ų) ~90 (amide and thioether groups) ~120 (additional methoxy and benzoyl groups) ~110 (chromene carbonyl)
Bioavailability (Rat) Predicted high (≤10 rotatable bonds, PSA ≤140 Ų) Moderate (higher PSA) Moderate (intermediate PSA)
Biological Activity Anticancer (hypothesized) Antifungal (reported in analogs) Photodynamic therapy (chromene core)

Key Findings :

  • The target compound’s lower molecular weight and polar surface area (PSA) suggest superior oral bioavailability compared to bulkier analogs like Compound 72 .
  • The benzo[f]chromene derivative’s extended aromatic system may enable intercalation with DNA or proteins, a mechanism absent in the cyclohexane-based analog .

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiazole ring with a methylthio group and a cyclohexanecarboxamide moiety. The presence of the methylthio group is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. For instance, research involving similar compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)10
Compound BHeLa (Cervical)15
This compoundTBDTBDTBD

Although specific IC50 values for this compound are not yet available, its structural similarity to known anticancer agents suggests potential efficacy.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for antimicrobial activity. Studies have shown that these compounds can inhibit bacterial growth, making them candidates for further investigation in antimicrobial therapy.

Case Study : A study on related benzothiazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have been documented in various studies. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : Research indicates that benzothiazole derivatives can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as PI3K/Akt, which are critical in cancer cell survival.

Q & A

Basic Research Question

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for validating tautomeric forms (e.g., amide vs. thione) .
  • VT-NMR (Variable Temperature) : Identifies dynamic processes like rotamer interconversion or tautomerism in solution .
  • DFT Calculations : Predicts stability of tautomers (e.g., N-H vs. S-H forms in benzothiazole derivatives) and correlates with experimental UV-Vis/fluorescence spectra .

How does tautomerism in the benzothiazole core influence bioactivity?

Advanced Research Question
Tautomerism alters electronic properties and binding affinity:

  • Ground-State Tautomers : The amide NH group in this compound can tautomerize to a thione form, affecting hydrogen-bond donor capacity .
  • Excited-State Proton Transfer (ESPT) : In UV-irradiated samples, ESPT from the amide NH to the thiazole nitrogen enhances fluorescence quenching, which may correlate with photosensitizing effects in biological systems .
  • Biological Implications : Tautomer preference (e.g., thione vs. amide) can modulate interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target in anaerobic pathogens .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Basic Research Question

  • Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 1–100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Fluorometric assays targeting PFOR or thrombin to assess anti-metastatic/anti-thrombotic potential .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, serum-free conditions) to minimize batch effects .
  • Structural Analogues : Compare activity of this compound with derivatives lacking the methylthio group or cyclohexane ring to isolate pharmacophores .
  • Metabolic Stability : Assess liver microsome stability (e.g., rat CYP450 isoforms) to rule out rapid degradation masking true activity .

What computational strategies predict its oral bioavailability and metabolic fate?

Advanced Research Question

  • Lipinski’s Rule : Evaluate molecular weight (<500), hydrogen bond donors/acceptors (<10), and logP (<5) .
  • Polar Surface Area (PSA) : PSA <140 Ų correlates with passive intestinal absorption; this compound’s PSA is ~90 Ų, suggesting moderate bioavailability .
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 simulate CYP450 metabolism, identifying vulnerable sites (e.g., methylthio oxidation to sulfoxide) .

How can SAR studies guide the design of derivatives with enhanced potency?

Advanced Research Question

  • Substituent Effects :
    • Methylthio Group : Replacement with sulfone (-SO2Me) improves solubility but may reduce membrane permeability .
    • Cyclohexane Ring : Fluorination (e.g., 4,4-difluorocyclohexyl) enhances metabolic stability by blocking CYP450-mediated oxidation .
  • Heterocycle Hybridization : Fusion with triazine or oxadiazole rings (e.g., from ) broadens target selectivity .

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